![molecular formula C28H36O8 B576775 3,7-Di(desacetyl)-7-oxokhivorin CAS No. 13947-02-9](/img/structure/B576775.png)
3,7-Di(desacetyl)-7-oxokhivorin
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Overview
Description
3,7-Di(desacetyl)-7-oxokhivorin is a natural product found in Khaya senegalensis with data available.
Scientific Research Applications
Chemical Analysis and Structural Determination :
- The seeds of Khaya senegalensis were examined and found to contain compounds like khivorin, 7-deacetoxy-7-oxokhivorin, 3-deacetylkhivorin, and a compound likely to be 7-deacetoxy-3-deacetyl-7-oxokhivorin. These findings helped in determining the complete stereochemistry of khivorin (Adesogan, Powell, & Taylor, 1967).
Biocatalytic Applications :
- In the context of cephalosporin modifications, enzymes like cephalosporin acylase have been used for converting cephalosporin C to 7-aminocephalosporanic acid and its desacetylated derivatives. Such enzymatic modifications are crucial in the manufacturing of semisynthetic cephalosporins, a significant class of antibacterials (Sonawane, 2006).
Natural Product Isolation and Analysis :
- A study on Khaya senegalensis seeds led to the isolation of new limonoids, including 3,7-dideacetyl-6α-hydroxykhivorin, along with related compounds. This research contributes to understanding the chemical diversity of natural products (Tchimene, Ngamga, Tane, Sterner, & Connolly, 2006).
Synthetic Chemistry Applications :
- The partial synthesis of methyl 2α-acetoxy-3-deoxo-3α-hydroxyangolensate from gedunin, involving key compounds like 2α-acetoxy-7-deacetoxy-7-oxokhivorin, demonstrates the application of 3,7-Di(desacetyl)-7-oxokhivorin in complex synthetic chemistry processes (Kehrli & Taylor, 1990).
properties
CAS RN |
13947-02-9 |
---|---|
Product Name |
3,7-Di(desacetyl)-7-oxokhivorin |
Molecular Formula |
C28H36O8 |
Molecular Weight |
500.588 |
InChI |
InChI=1S/C28H36O8/c1-14(29)34-20-12-18(30)24(2,3)17-11-19(31)27(6)16(26(17,20)5)7-9-25(4)21(15-8-10-33-13-15)35-23(32)22-28(25,27)36-22/h8,10,13,16-18,20-22,30H,7,9,11-12H2,1-6H3/t16-,17+,18-,20+,21+,22-,25+,26-,27+,28-/m1/s1 |
InChI Key |
QORQSLLNRSDOHT-WQHTXENFSA-N |
SMILES |
CC(=O)OC1CC(C(C2C1(C3CCC4(C(OC(=O)C5C4(C3(C(=O)C2)C)O5)C6=COC=C6)C)C)(C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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